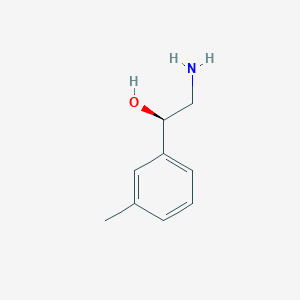
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methylphenyl substituent. The (1R) configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-methylbenzaldehyde is converted to an amine using a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and then separating them.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes that can selectively react with one enantiomer over the other, thus providing a high yield of the desired (1R) enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides.
Major Products:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 3-methylphenylethylamine.
Substitution: Formation of N-acyl derivatives or other substituted amines.
Applications De Recherche Scientifique
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparaison Avec Des Composés Similaires
(1S)-2-amino-1-(3-methylphenyl)ethan-1-ol: The enantiomer of the compound with different spatial arrangement.
2-amino-1-phenylethanol: Lacks the methyl group on the phenyl ring.
2-amino-1-(4-methylphenyl)ethan-1-ol: The methyl group is positioned differently on the phenyl ring.
Uniqueness:
Chirality: The (1R) configuration provides specific interactions with biological targets, which can differ significantly from the (1S) enantiomer.
Substituent Position: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and biological activity.
Propriétés
Numéro CAS |
97590-55-1 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Clé InChI |
RMZOTKNVCPHART-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@H](CN)O |
SMILES canonique |
CC1=CC(=CC=C1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















